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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-
Benzodioxole-4-carbaldehyde, a key intermediate in various chemical syntheses. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its unambiguous identification and characterization. This document

outlines the experimental protocols, presents the spectral data in a structured format, and

provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Overview
1,3-Benzodioxole-4-carbaldehyde (C₈H₆O₃, Molar Mass: 150.13 g/mol ) possesses a unique

structure combining a benzodioxole ring system with an aldehyde functional group. This

combination gives rise to characteristic signals in its various spectra, which, when analyzed

together, provide a comprehensive structural fingerprint of the molecule.

Caption: Workflow for Spectroscopic Data Interpretation.

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1,3-Benzodioxole-4-carbaldehyde is prepared by dissolving 5-10 mg of the

compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to

an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 1,3-
Benzodioxole-4-carbaldehyde is placed directly onto the ATR crystal. The spectrum is

recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to

improve the signal-to-noise ratio.

Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer with an Electron Ionization (EI)

source. A small amount of the sample is introduced into the instrument, where it is vaporized

and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes

ionization and fragmentation of the molecule. The resulting positively charged fragments are

separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation and Interpretation
The quantitative data obtained from the spectroscopic analyses are summarized in the

following tables.

¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

10.35 s 1H -

H-C=O

(Aldehyde

proton)

7.37 dd 1H 7.9, 1.6
H-6 (Aromatic

proton)

7.03 d 1H 1.6
H-3 (Aromatic

proton)

6.95 d 1H 7.9
H-5 (Aromatic

proton)

6.12 s 2H -
O-CH₂-O

(Dioxole protons)

The ¹H NMR spectrum clearly shows the characteristic downfield singlet of the aldehydic proton

at 10.35 ppm. The aromatic region displays signals for the three protons on the benzene ring,

with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. The

singlet at 6.12 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

189.5 C=O (Aldehyde carbon)

152.8 C-O (Aromatic quaternary)

148.1 C-O (Aromatic quaternary)

128.6 C-H (Aromatic)

127.3 C (Aromatic quaternary)

109.8 C-H (Aromatic)

108.5 C-H (Aromatic)

102.3 O-CH₂-O (Dioxole carbon)

The ¹³C NMR spectrum exhibits a signal for the carbonyl carbon of the aldehyde at 189.5 ppm.

The spectrum also shows the expected eight distinct carbon signals, corresponding to the

different carbon environments in the molecule, including the characteristic signal for the

methylenedioxy carbon at 102.3 ppm.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2890, 2780 Medium C-H stretch (Aldehyde)

1685 Strong
C=O stretch (Aromatic

aldehyde)

1605, 1470 Medium-Strong C=C stretch (Aromatic)

1250, 1040 Strong C-O stretch (Dioxole)

930 Medium O-CH₂-O bend

The IR spectrum displays a strong absorption band at 1685 cm⁻¹, characteristic of the C=O

stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed

by the two medium intensity bands around 2890 and 2780 cm⁻¹ corresponding to the C-H
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stretching of the aldehyde group. The strong absorptions at 1250 and 1040 cm⁻¹ are indicative

of the C-O stretching of the benzodioxole ring system.

Mass Spectrometry Data
Ionization Method: Electron Ionization (EI) at 70 eV

m/z Relative Intensity (%) Proposed Fragment

150 100 [M]⁺ (Molecular ion)

149 95 [M-H]⁺

121 30 [M-CHO]⁺

93 25 [M-CHO-CO]⁺

65 40 [C₅H₅]⁺

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 150, which is also the

base peak, confirming the molecular weight of the compound. A significant peak at m/z 149

corresponds to the loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes.

The fragment at m/z 121 is due to the loss of the formyl group ([M-CHO]⁺). Further

fragmentation can lead to the ion at m/z 93, resulting from the subsequent loss of carbon

monoxide.

Caption: Key Spectroscopic Signals of the Molecule.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a

powerful and unambiguous method for the structural elucidation and confirmation of 1,3-
Benzodioxole-4-carbaldehyde. The characteristic chemical shifts, coupling patterns,

absorption frequencies, and fragmentation patterns observed are all consistent with the

proposed structure. This comprehensive spectroscopic analysis is indispensable for quality

control and research and development in the fields of chemistry and drug discovery.

To cite this document: BenchChem. [Spectroscopic Data Interpretation for 1,3-Benzodioxole-
4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1346917#spectroscopic-data-interpretation-for-1-3-
benzodioxole-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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